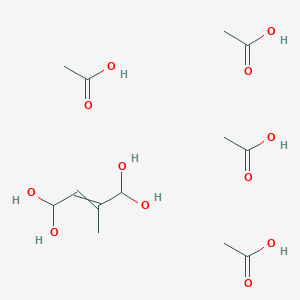
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrol derivative of 2-methylbut-2-ene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol typically involves multiple steps. One common method is the hydration of 2-methylbut-2-ene, followed by oxidation and esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction context. Its molecular pathways often involve the formation of intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butene: A simpler alkene with similar structural features.
Acetic acid: A fundamental carboxylic acid with widespread applications.
Tetrol derivatives: Compounds with multiple hydroxyl groups that share some chemical properties.
Uniqueness
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
88347-70-0 |
|---|---|
Molecular Formula |
C13H26O12 |
Molecular Weight |
374.34 g/mol |
IUPAC Name |
acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol |
InChI |
InChI=1S/C5H10O4.4C2H4O2/c1-3(5(8)9)2-4(6)7;4*1-2(3)4/h2,4-9H,1H3;4*1H3,(H,3,4) |
InChI Key |
IPDWGCSNUUKLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(O)O)C(O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


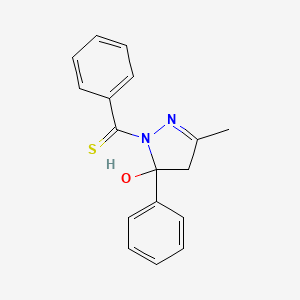
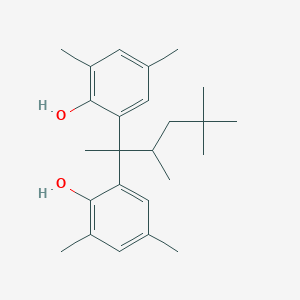
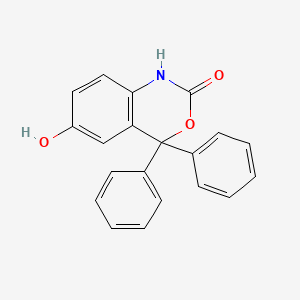

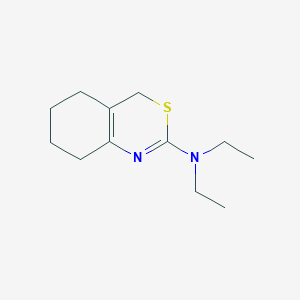
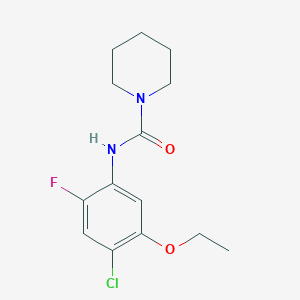

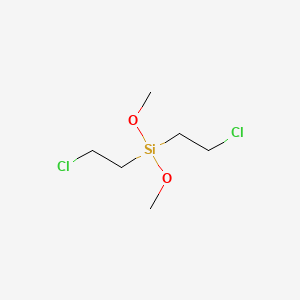

![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
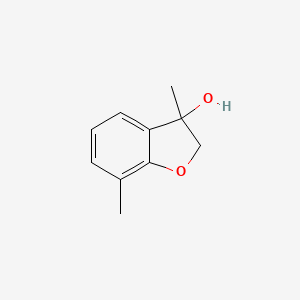
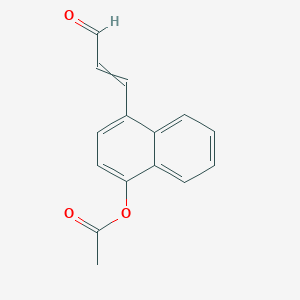
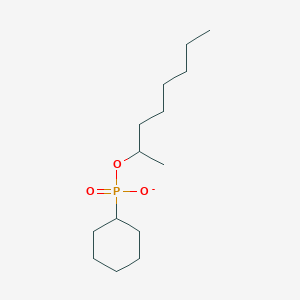
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
